molecular formula C18H23NO B15041773 1-Adamantanecarboxamide, N-(3-methylphenyl)-

1-Adamantanecarboxamide, N-(3-methylphenyl)-

Cat. No.: B15041773
M. Wt: 269.4 g/mol
InChI Key: OAAYMOQVJRKBQE-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a 3-methylphenyl group and a carboxamide functional group into the adamantane structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methylphenyl)adamantane-1-carboxamide can be synthesized through a one-step procedure involving the reaction of adamantane-1-carboxylic acid with 3-methylaniline in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine. The reaction is typically carried out in acetonitrile under reflux conditions for 8 hours, yielding the target compound in 54-87% .

Industrial Production Methods

While specific industrial production methods for N-(3-methylphenyl)adamantane-1-carboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the adamantane structure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction can produce amines.

Scientific Research Applications

N-(3-methylphenyl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)adamantane-1-carboxamide is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance the compound’s stability, reactivity, and interaction with biological targets compared to other adamantane derivatives .

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-(3-methylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C18H23NO/c1-12-3-2-4-16(5-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20)

InChI Key

OAAYMOQVJRKBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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